molecular formula C12H15N3O3 B11727236 Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine

Cat. No.: B11727236
M. Wt: 249.27 g/mol
InChI Key: WJLRCPSXMPPQIV-UHFFFAOYSA-N
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Description

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine is a chemical compound with the molecular formula C12H15N3O3. It is also known by its IUPAC name, 5-nitro-2-(1-pyrrolidinyl)benzaldehyde O-methyloxime . This compound is characterized by the presence of a pyrrolidine ring, a nitro group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine typically involves the reaction of 5-nitro-2-(1-pyrrolidinyl)benzaldehyde with methoxyamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 5-nitro-2-(1-pyrrolidinyl)benzaldehyde

    Reagent: Methoxyamine

    Solvent: Methanol or ethanol

    Conditions: Heating to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oximes or nitriles.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include amines, oximes, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, nitro group, and pyrrolidine ring allows for diverse applications and interactions that are not commonly found in other similar compounds.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

WJLRCPSXMPPQIV-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

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